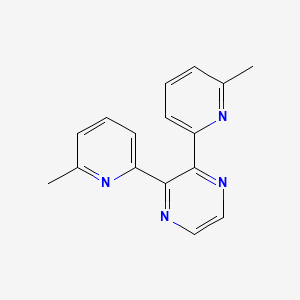
2,3-Bis(6-methylpyridin-2-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(6-methylpyridin-2-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with two 6-methylpyridin-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(6-methylpyridin-2-yl)pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6-dimethylpyridine with a suitable pyrazine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(6-methylpyridin-2-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine rings, where halogenation or alkylation can occur.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide in the presence of a base.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2,3-Bis(6-methylpyridin-2-yl)pyrazine has a wide range of applications in scientific research:
Biology: Investigated for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Bis(6-methylpyridin-2-yl)pyrazine involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its structure and function . Additionally, it can bind to proteins, altering their activity and potentially leading to therapeutic effects. The exact pathways and targets involved may vary depending on the specific application and context.
Comparison with Similar Compounds
2,3-Bis(2-pyridyl)pyrazine: Similar structure but without the methyl groups on the pyridine rings.
2,3-Bis(4-methylpyridin-2-yl)pyrazine: Similar structure with methyl groups at different positions.
2,3-Bis(quinolin-8-yl)pyrazine: Contains quinoline rings instead of pyridine.
Uniqueness: 2,3-Bis(6-methylpyridin-2-yl)pyrazine is unique due to the specific positioning of the methyl groups on the pyridine rings, which can influence its chemical reactivity and biological interactions. This structural uniqueness can lead to distinct properties and applications compared to its analogs.
Properties
CAS No. |
89684-65-1 |
|---|---|
Molecular Formula |
C16H14N4 |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
2,3-bis(6-methylpyridin-2-yl)pyrazine |
InChI |
InChI=1S/C16H14N4/c1-11-5-3-7-13(19-11)15-16(18-10-9-17-15)14-8-4-6-12(2)20-14/h3-10H,1-2H3 |
InChI Key |
YGJRGEGKJKVGOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC=CN=C2C3=CC=CC(=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


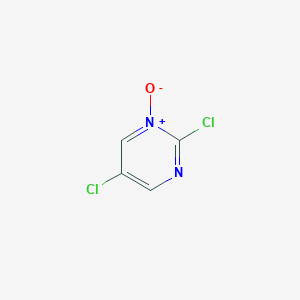

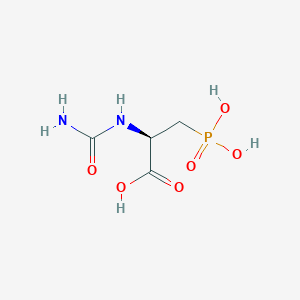
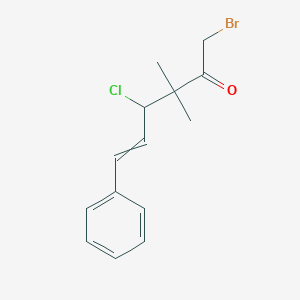
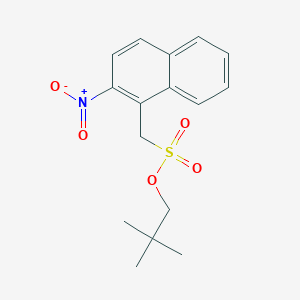
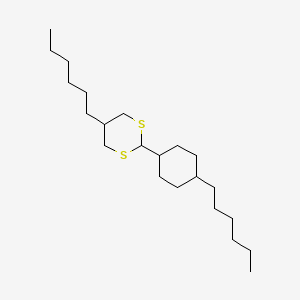

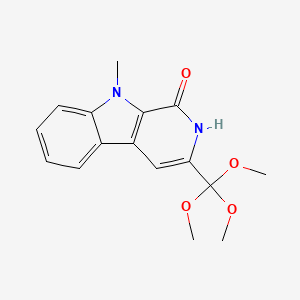
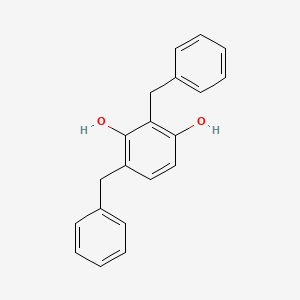
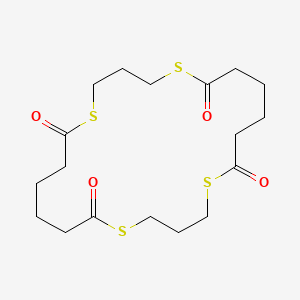
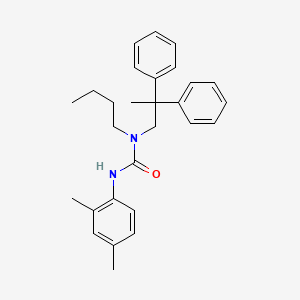
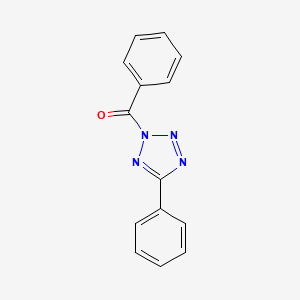
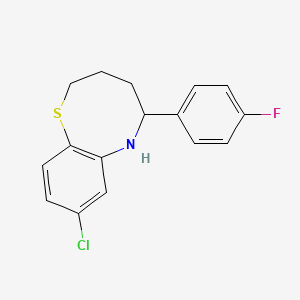
![N-([1,1'-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide](/img/structure/B14399516.png)
